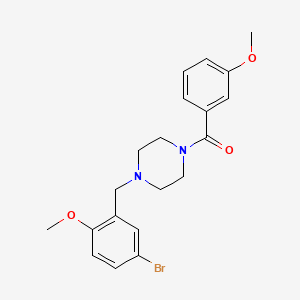
1-(2-bromobenzyl)-4-isonicotinoylpiperazine
Descripción general
Descripción
1-(2-bromobenzyl)-4-isonicotinoylpiperazine (BBIP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBIP is a piperazine derivative that contains both an isonicotinoyl and a bromobenzyl group. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cellular processes such as oxidative stress, apoptosis, and inflammation. 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, monoamine oxidase, and cyclooxygenase-2, which are involved in the regulation of neurotransmitters, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activity. 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative stress-induced damage. 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the regulation of inflammation. In addition, 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromobenzyl)-4-isonicotinoylpiperazine has several advantages for laboratory experiments, including its low toxicity, high solubility, and ease of synthesis. However, 1-(2-bromobenzyl)-4-isonicotinoylpiperazine also has limitations, including its instability in acidic and basic conditions, which can limit its use in certain experiments. In addition, the lack of understanding of its mechanism of action can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-bromobenzyl)-4-isonicotinoylpiperazine. One direction is to further investigate its mechanism of action to gain a better understanding of its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of novel 1-(2-bromobenzyl)-4-isonicotinoylpiperazine derivatives with improved efficacy and selectivity could lead to the development of new therapeutics for various diseases.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In infectious diseases, 1-(2-bromobenzyl)-4-isonicotinoylpiperazine has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-16-4-2-1-3-15(16)13-20-9-11-21(12-10-20)17(22)14-5-7-19-8-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHSPSVWTBDQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Bromobenzyl)piperazin-1-yl](pyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3571612.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3571620.png)
![diethyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3571630.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B3571635.png)
![3,4,5-triethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3571639.png)


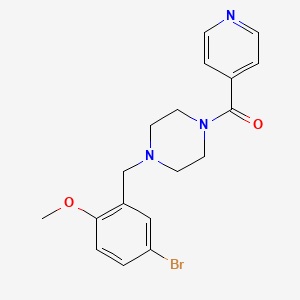
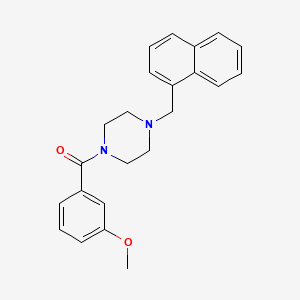
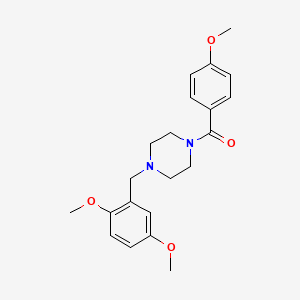
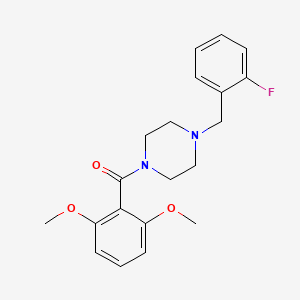
![1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571707.png)
![1-(2-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571710.png)
